2,6-Dichlorobenzoyl chloride
Description
Significance of Aryl Acyl Chlorides in Chemical Synthesis
Aryl acyl chlorides, also known as acid chlorides, are a class of organic compounds with the general formula RCOCl, where R is an aryl group. catalysis.blog They are highly reactive molecules and are pivotal intermediates in a vast array of organic synthesis reactions. catalysis.blogwisdomlib.orgnumberanalytics.com Their utility stems from the presence of an excellent leaving group, the chloride ion, attached to a carbonyl carbon. This structural feature renders the carbonyl carbon highly electrophilic and susceptible to attack by various nucleophiles. catalysis.blog
This high reactivity makes aryl acyl chlorides indispensable for acylation reactions—the process of introducing an acyl group (RCO-) into a molecule. ebsco.com They readily react with alcohols and phenols to form esters, and with ammonia (B1221849) and amines to yield amides. ebsco.comsavemyexams.com These reactions are fundamental in the synthesis of numerous valuable compounds, including pharmaceuticals, agrochemicals, and polymers. numberanalytics.comdatainsightsmarket.com The reactions are often rapid and proceed to completion, making them more efficient for synthesis compared to using less reactive carboxylic acids. savemyexams.com
Unique Structural and Electronic Features of 2,6-Dichlorobenzoyl Chloride
The chemical behavior of this compound is profoundly influenced by its specific molecular architecture. The presence of two chlorine atoms at the ortho-positions (positions 2 and 6) relative to the acyl chloride group introduces significant steric hindrance around the reactive center. This steric bulk can influence the kinetics of its reactions, sometimes slowing them down in comparison to less substituted benzoyl chlorides, especially in reactions involving bulky nucleophiles.
Furthermore, the two chlorine atoms are strongly electron-withdrawing. This electronic effect enhances the electrophilicity of the carbonyl carbon, making it even more reactive towards nucleophiles in acyl substitution reactions. A key structural feature is that the ortho-chlorine substituents force the carbonyl group to adopt a perpendicular conformation relative to the benzene (B151609) ring. researchgate.net This twisting reduces the resonance stabilization between the carbonyl group and the aromatic ring.
Scope and Research Trajectories Pertaining to this compound
The primary role of this compound is as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. datainsightsmarket.com Its applications include the synthesis of 1-acylindoles, which are of interest in medicinal chemistry, and its use in the enantiocontrolled total synthesis of natural products like (-)-aspicilin. chemdad.com
Current research trends indicate a growing demand for this compound, driven by the expansion of the pharmaceutical and agrochemical industries. datainsightsmarket.comarchivemarketresearch.com There is also a focus on developing more sustainable and efficient production methods for this compound, including the use of greener solvents and catalysts, and process optimization to reduce waste and production costs. datainsightsmarket.comarchivemarketresearch.com The market for dichlorobenzoyl chloride isomers is experiencing growth, with East Asia, particularly China, being a major hub for production and consumption. datainsightsmarket.comarchivemarketresearch.com
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₇H₃Cl₃O thermofisher.comnist.gov |
| Molecular Weight | 209.45 g/mol thermofisher.com |
| Appearance | Clear, colorless to pale yellow liquid thermofisher.comchemicalbook.com |
| Melting Point | 15-18 °C sigmaaldrich.comchemicalbook.comvwr.com |
| Boiling Point | 142-143 °C at 21 mmHg chemicalbook.comsigmaaldrich.com |
| Density | 1.462 g/mL at 25 °C sigmaaldrich.comchembk.com |
| Refractive Index | 1.560 at 20 °C chemicalbook.comsigmaaldrich.com |
| Solubility | Miscible with alcohol, ether, and acetone. Slightly miscible with heptane. Insoluble in water. chemicalbook.comchembk.com |
| CAS Registry Number | 4659-45-4 |
Spectroscopic Data
| Spectroscopy | Data |
| Infrared (IR) | The IR spectrum shows a characteristic C=O stretching vibration at approximately 1770 cm⁻¹. |
| Nuclear Magnetic Resonance (NMR) | ¹H NMR shows aromatic protons in the range of δ 7.3–7.5 ppm. ¹³C NMR shows a carbonyl carbon signal around δ 168 ppm. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-dichlorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3O/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLIDPPHFGWTKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2032891 | |
| Record name | 2,6-Dichlorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2032891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4659-45-4 | |
| Record name | 2,6-Dichlorobenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4659-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,6-Dichlorobenzoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004659454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dichlorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2032891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dichlorobenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.820 | |
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| Record name | 2,6-DICHLOROBENZOYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/394F6S81WY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 2,6 Dichlorobenzoyl Chloride
Classical Preparative Routes from 2,6-Dichlorobenzoic Acid Derivatives
The most conventional methods for preparing 2,6-Dichlorobenzoyl chloride involve the conversion of 2,6-dichlorobenzoic acid using various chlorinating agents. These methods are well-established and widely used for both laboratory and industrial-scale production.
A common and effective method for synthesizing this compound is the reaction of 2,6-dichlorobenzoic acid with thionyl chloride (SOCl₂). google.com This reaction typically involves heating the carboxylic acid with an excess of thionyl chloride, often under reflux conditions. orgsyn.org The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product. orgsyn.org The excess thionyl chloride can be removed by distillation after the reaction is complete. orgsyn.org
Phosphoryl chloride (POCl₃) can also be employed for the conversion of carboxylic acids to acyl chlorides. The reaction mechanism is understood to involve the formation of a mixed carboxylic-dichlorophosphoric anhydride (B1165640) as a reactive intermediate. uni-stuttgart.de This intermediate is a potent acylating agent that subsequently reacts to form the desired acyl chloride. uni-stuttgart.de While effective, the use of phosphoryl chloride may require more stringent purification steps compared to thionyl chloride due to the formation of non-gaseous byproducts.
Table 1: Comparison of Classical Chlorinating Agents
| Reagent | Formula | Typical Byproducts | Advantages |
|---|---|---|---|
| Thionyl Chloride | SOCl₂ | SO₂, HCl | Gaseous byproducts simplify purification. |
For laboratory-scale synthesis, oxalyl chloride ((COCl)₂) is a preferred reagent due to its mild reaction conditions and high efficiency. The reaction of a carboxylic acid with oxalyl chloride is typically catalyzed by a small amount of N,N-dimethylformamide (DMF). orgsyn.orgresearchgate.net The reaction proceeds smoothly at room temperature in an inert solvent like dichloromethane (B109758) (CH₂Cl₂). orgsyn.orgresearchgate.net The byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all gases, which facilitates easy work-up and isolation of the pure acyl chloride. orgsyn.org This method is particularly valued in academic and research settings where high purity and mild conditions are paramount. orgsyn.org
Advanced and Green Chemistry Approaches in this compound Synthesis
In response to growing environmental concerns and the need for more efficient industrial processes, advanced and green chemistry methodologies have been developed for the synthesis of this compound. These approaches focus on improving yield, selectivity, and environmental footprint.
Catalytic methods offer a significant improvement over classical routes by enhancing reaction rates and selectivity, often leading to higher yields and purity. One patented industrial method involves the chlorination of 2,6-dichlorobenzaldehyde (B137635), rather than the corresponding carboxylic acid. google.comgoogle.com This process utilizes specific catalysts to achieve high efficiency. google.comgoogle.com
Catalysts employed in this method include:
Tetra-substituted ureas
Di-substituted cyclic ureas
Tertiary amines (e.g., triethylamine (B128534), tri-n-butylamine) google.com
These catalysts effectively suppress the formation of polynuclear chlorinated byproducts, resulting in this compound of high purity (often exceeding 99.5%) and high yields (typically around 95%). google.comgoogle.com The reaction is generally carried out by bubbling chlorine gas through the substrate at elevated temperatures (e.g., 120-150°C) in the presence of the catalyst. google.comgoogle.com
Table 2: Catalytic Synthesis of this compound from 2,6-Dichlorobenzaldehyde
| Catalyst | Reaction Temperature | Yield | Purity |
|---|---|---|---|
| Tetra-substituted ureas | 120-150 °C google.comgoogle.com | ~95.6% google.comgoogle.com | ~99.7% google.comgoogle.com |
A key advantage of the aforementioned catalytic chlorination of 2,6-dichlorobenzaldehyde is its ability to be performed under solvent-free conditions. google.comgoogle.com Eliminating the need for a reaction solvent is not only economically advantageous but also significantly reduces the generation of industrial waste, aligning with the principles of green chemistry. google.com
Flow chemistry, or continuous flow processing, represents a modern approach to chemical synthesis with significant advantages in safety, efficiency, and scalability. While specific literature on the flow synthesis of this compound is limited, the application of this technology to related compounds demonstrates its potential. For instance, the synthesis of a precursor for the antiepileptic drug rufinamide (B1680269) involves the continuous flow conversion of 2,6-difluorobenzyl alcohol into 2,6-difluorobenzyl chloride. uc.pt This process highlights the ability of flow reactors to handle hazardous reagents and intermediates safely and improve process sustainability. uc.pt Applying a similar methodology, where a precursor like 2,6-dichlorobenzoic acid is continuously mixed with a chlorinating agent in a heated flow reactor, could offer a safer, more controlled, and highly efficient route to this compound production, minimizing the risks associated with large-scale batch reactions.
Mechanistic Investigations of this compound Formation
Detailed Reaction Pathways and Intermediates
The formation of this compound from 2,6-dichlorobenzoic acid using thionyl chloride is believed to proceed through a nucleophilic acyl substitution mechanism. The reaction is initiated by the attack of the carboxylic acid's carbonyl oxygen on the sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and the formation of a protonated chlorosulfite intermediate. The chloride ion then acts as a nucleophile, attacking the carbonyl carbon. Finally, the intermediate collapses, leading to the formation of the acyl chloride, sulfur dioxide, and hydrogen chloride.
In the case of the synthesis from 2,6-dichlorobenzaldehyde, the reaction with chlorine gas likely proceeds via a radical mechanism, particularly when initiated by UV light or a radical initiator. However, the use of catalysts such as tetra-substituted ureas or tertiary amines suggests a mechanism involving the formation of a reactive intermediate. The catalyst may activate the aldehyde, making it more susceptible to attack by the chlorinating agent.
The presence of two chlorine atoms in the ortho positions of the benzene (B151609) ring is expected to have a significant impact on the reaction mechanism. These substituents exert both electronic and steric effects. Electronically, the chlorine atoms are electron-withdrawing, which can affect the reactivity of the carbonyl group. Sterically, their bulkiness can hinder the approach of reactants to the reaction center, potentially influencing the reaction rate and the stability of intermediates. acs.orgvedantu.com
Kinetic Studies of Acyl Chloride Formation
Studies on the solvolysis of substituted benzoyl chlorides have shown that both electron-donating and electron-withdrawing groups can affect the reaction rate. nih.govchegg.comchegg.com The electronic effects of substituents are a key factor in determining the reactivity of the acyl chloride. libretexts.org For this compound, the two electron-withdrawing chlorine atoms would be expected to influence the electrophilicity of the carbonyl carbon.
Reactivity and Reaction Mechanisms of 2,6 Dichlorobenzoyl Chloride
Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is the hallmark reaction of acyl chlorides. youtube.commasterorganicchemistry.com This two-step mechanism involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of a leaving group. masterorganicchemistry.comlibretexts.org
The general mechanism proceeds as follows:
Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon, breaking the π bond of the carbonyl group. This results in the formation of a tetrahedral intermediate where the oxygen atom carries a negative charge. youtube.comlibretexts.org
Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the chloride ion, being an excellent leaving group, is expelled. youtube.comlibretexts.org
The presence of two chlorine atoms on the benzene (B151609) ring in 2,6-dichlorobenzoyl chloride makes the carbonyl carbon even more electrophilic due to their inductive electron-withdrawing effect. However, these ortho-substituents also create steric hindrance, which can modulate the rate of nucleophilic attack, particularly with bulky nucleophiles. researchgate.net
This compound reacts with alcohols and phenols to form esters. This process is a classic example of nucleophilic acyl substitution, where the alcohol or phenol (B47542) acts as the nucleophile. sigmaaldrich.com The reaction typically proceeds rapidly, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct. fishersci.co.uk
The mechanism involves the attack of the hydroxyl oxygen on the carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion to yield the corresponding ester.
This type of acylation is particularly relevant in synthetic chemistry. For instance, this compound has been used in the esterification of amino acids attached to a polystyrene resin. sigmaaldrich.com The principle is similar to the Yamaguchi esterification, which employs the even more sterically hindered 2,4,6-trichlorobenzoyl chloride to form esters, particularly macrolactones, under mild conditions. organic-chemistry.orgresearchgate.netnih.gov In these reactions, a mixed anhydride (B1165640) is often formed first, which is then attacked by the alcohol. organic-chemistry.orgnih.gov
| Nucleophile | Base | Solvent | General Product |
|---|---|---|---|
| Primary/Secondary Alcohols | Pyridine, Triethylamine (Et3N) | Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF) | 2,6-Dichlorobenzoate Ester |
| Phenols | Pyridine, Triethylamine (Et3N) | Dichloromethane (DCM), Toluene | Phenyl 2,6-Dichlorobenzoate |
| Tertiary Alcohols | 4-Dimethylaminopyridine (DMAP) (catalyst) + Et3N | Dichloromethane (DCM) | 2,6-Dichlorobenzoate Ester (slower reaction) |
The reaction between this compound and primary or secondary amines is a robust method for forming amide bonds. This reaction, often referred to as the Schotten-Baumann reaction, is highly efficient and proceeds via the nucleophilic acyl substitution mechanism. fishersci.co.uk The amine's lone pair of electrons attacks the carbonyl carbon, and after the formation and collapse of the tetrahedral intermediate, a chloride ion is eliminated. youtube.com
Due to the high reactivity of acyl chlorides, the reaction is typically rapid at room temperature. fishersci.co.uk A base, which can be a tertiary amine or even a second equivalent of the reacting amine, is required to scavenge the HCl produced. fishersci.co.ukyoutube.com
The steric hindrance from the ortho-chlorine atoms on the benzoyl chloride can affect the reaction rate, especially with bulky secondary amines. However, the high electrophilicity of the acyl chloride generally ensures high yields. This method is a common strategy in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
| Nucleophile | Base | Solvent | General Product |
|---|---|---|---|
| Primary Amines (R-NH₂) | Pyridine, Et3N, or excess R-NH₂ | DCM, THF, Ethyl Acetate | N-substituted 2,6-dichlorobenzamide (B151250) |
| Secondary Amines (R₂NH) | Pyridine, Et3N | DCM, THF | N,N-disubstituted 2,6-dichlorobenzamide |
This compound reacts with various organometallic reagents to form ketones or tertiary alcohols, depending on the reagent's reactivity. chemistrysteps.com
Ketone Synthesis with Organocuprates: Lithium dialkylcuprates (Gilman reagents, R₂CuLi) are soft nucleophiles that are less reactive than Grignard or organolithium reagents. chemistrysteps.comyoutube.com They react with highly reactive acyl chlorides in a single nucleophilic acyl substitution to produce ketones. The reaction stops at the ketone stage because Gilman reagents react very slowly with the ketone product. chemistrysteps.comyoutube.com This provides a selective method for ketone synthesis.
Tertiary Alcohol Synthesis with Grignard Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are highly reactive "hard" nucleophiles. chemistrysteps.comlibretexts.org They react with this compound in a two-step sequence. The first equivalent performs a nucleophilic acyl substitution to form an intermediate ketone. youtube.com This ketone is more reactive than the initial acyl chloride towards the Grignard reagent and immediately undergoes a second reaction—a nucleophilic addition—to yield a tertiary alcohol after acidic workup. chemistrysteps.comyoutube.com It is generally not possible to isolate the ketone intermediate when using these highly reactive organometallics. chemistrysteps.com
Synthesis of aldehydes from acyl chlorides requires the use of a bulky, less reactive reducing agent, such as lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃), to prevent over-reduction to the primary alcohol.
| Reagent | Reagent Type | Intermediate Product | Final Product (after workup) |
|---|---|---|---|
| Lithium Dialkylcuprate (R₂CuLi) | Gilman Reagent | N/A | Alkyl 2,6-dichlorophenyl ketone |
| Grignard Reagent (R-MgX) | Grignard Reagent | Alkyl 2,6-dichlorophenyl ketone | Dialkyl(2,6-dichlorophenyl)methanol |
| Organolithium (R-Li) | Organolithium Reagent | Alkyl 2,6-dichlorophenyl ketone | Dialkyl(2,6-dichlorophenyl)methanol |
Following the general principle of nucleophilic acyl substitution, this compound can react with a variety of other nucleophiles.
Thiols (R-SH): React similarly to alcohols to form thioesters (R-CO-SR'). The reaction is typically carried out in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion.
Hydrazine (H₂N-NH₂): Reacts to form acyl hydrazides (R-CO-NHNH₂). The reaction proceeds via the same pathway as amidation.
Carboxylates (R'COO⁻): Can act as nucleophiles to attack the acyl chloride, forming an acid anhydride. youtube.com This reaction is a key step in mechanisms like the Yamaguchi esterification. organic-chemistry.org
Electrophilic and Radical Reactivity Profiles
While the chemistry of this compound is dominated by the reactivity of the acyl chloride group, the aromatic ring can also potentially undergo reactions. However, its reactivity towards electrophiles is significantly diminished. The benzene ring is deactivated by the strong electron-withdrawing effects of both the two chlorine atoms and the benzoyl chloride group.
Friedel-Crafts acylation is an electrophilic aromatic substitution reaction where an acyl group is attached to an aromatic ring, typically using an acyl chloride and a Lewis acid catalyst like AlCl₃. wikipedia.orgchemguide.co.uk
For this compound to act as the acylating agent in a Friedel-Crafts reaction, the reaction would be significantly hindered. The two ortho-chlorine atoms create substantial steric bulk around the carbonyl carbon. This steric hindrance would impede the formation of the necessary acylium ion intermediate (or its complex with the Lewis acid) and its subsequent attack by an aromatic ring. thieme.com
Furthermore, if considering the this compound ring as the substrate for a Friedel-Crafts reaction, the ring is strongly deactivated by three electron-withdrawing groups (-Cl, -Cl, -COCl). Friedel-Crafts reactions generally fail on strongly deactivated aromatic rings. thieme.commasterorganicchemistry.com Studies on the benzoylation of dichlorobenzenes show that the reactivity is significantly lower than that of benzene, and the substitution patterns are governed by the existing chlorine atoms. rsc.org Given the combined deactivating effects, it is highly unlikely for this compound to undergo further Friedel-Crafts acylation on its own ring under standard conditions.
Radical Reactions Involving the Acyl Chloride Moiety
While the solvolytic reactions of this compound are well-documented, its participation in radical reactions is less common but significant, particularly in its synthesis. The formation of this compound from 2,6-dichlorobenzaldehyde (B137635) via chlorination can proceed through a free-radical pathway. In a process described in a U.S. patent, 2,6-dichlorobenzaldehyde is reacted with a chlorinating agent in the presence of a free-radical initiator, such as 2,2′-azobis(isobutyronitrile) (AIBN). google.com
The reaction is initiated by the thermal decomposition of AIBN, which generates radicals that abstract the aldehydic hydrogen from 2,6-dichlorobenzaldehyde. This forms a 2,6-dichlorobenzoyl radical. This acyl radical then reacts with a chlorine molecule to yield the final product, this compound, and a chlorine radical, which continues the chain reaction. This synthetic route highlights a key radical process involving the direct precursor to the acyl chloride moiety.
Hydrolytic and Solvolytic Pathways
The hydrolysis and solvolysis of this compound are defining aspects of its reactivity. Unlike unsubstituted benzoyl chloride, which can react through a bimolecular addition-elimination pathway, the two chlorine atoms in the ortho positions of this compound create significant steric hindrance around the carbonyl carbon. This steric shield disfavors the direct nucleophilic attack required for an associative mechanism (SN2-like). Consequently, its solvolysis predominantly proceeds through a dissociative, SN1-like mechanism involving the formation of a cationic intermediate. researchgate.net This pathway is heavily influenced by factors such as reaction kinetics, thermodynamics, and the surrounding solvent environment.
Kinetics and Thermodynamics of Hydrolysis
The kinetics of the hydrolysis of this compound are characteristic of a unimolecular process. The rate-determining step is the ionization of the carbon-chlorine bond to form a planar 2,6-dichlorobenzoyl acylium ion. This process is sterically favored over a congested pentavalent transition state typical of an SN2 reaction.
| Substituent (Z) | Rate Constant (k) in s-1 |
|---|---|
| p-OCH3 | 1.12 x 101 |
| p-CH3 | 1.55 x 10-3 |
| p-H | 3.06 x 10-6 |
| p-Cl | 1.08 x 10-7 |
Thermodynamic studies of related sterically hindered benzoyl chlorides show that the activation parameters are consistent with an ionization mechanism. For example, solvolysis studies of 4-methylthiobenzoyl chloride yielded activation enthalpies (ΔH‡) in the range of 16.2 to 17.6 kJ/mol and activation entropies (ΔS‡) from -16.5 to -8.6 J/K·mol. researchgate.net The small enthalpy of activation suggests a transition state that is well-stabilized, while the slightly negative entropy of activation points to some ordering of solvent molecules around the developing cation.
Solvent Effects on Solvolysis Mechanisms
The choice of solvent has a profound effect on the solvolysis mechanism of this compound. The SN1-like pathway is significantly accelerated in polar, highly ionizing, and weakly nucleophilic solvents. researchgate.net Solvents such as hexafluoroisopropanol (HFIP) and trifluoroethanol are particularly effective at promoting this pathway because their high ionizing power stabilizes the formation of the acylium ion and the departing chloride ion, while their low nucleophilicity does not compete effectively in an SN2-type attack. researchgate.netresearchgate.net
In contrast, in more nucleophilic solvents like 100% or 90% ethanol (B145695) or methanol, the addition-elimination pathway can become competitive, even for sterically hindered substrates like 2,4,6-trichlorobenzoyl chloride. researchgate.net For this compound, however, the steric hindrance is generally sufficient to ensure the ionization pathway dominates across a wide range of solvents. The mechanism can be quantitatively analyzed using the extended Grunwald-Winstein equation, which correlates the rate of solvolysis with the solvent's ionizing power and nucleophilicity. nih.gov
Transition State Analysis and Mechanistic Insights for this compound Reactions
Understanding the structure of the transition state and the energetic barriers of the reaction is crucial for a complete mechanistic picture. This has been achieved through a combination of computational chemistry and experimental techniques like isotopic labeling.
Computational Elucidation of Reaction Barriers
Computational studies, specifically ab initio calculations, have provided significant insights into the structure and energetics of this compound. researchgate.netresearchgate.net These calculations reveal that, unlike the planar conformation of unsubstituted benzoyl chloride, the preferred ground-state conformation of this compound is "perpendicular." In this arrangement, the carbonyl group is twisted out of the plane of the benzene ring due to steric repulsion between the carbonyl oxygen and the large ortho-chlorine atoms. researchgate.net
| Compound | Preferred Conformation | Calculated Rotational Barrier (Method) |
|---|---|---|
| Benzoyl chloride | Planar | Not Applicable (Planar is ground state) |
| This compound | Perpendicular | Data specified in source researchgate.net (HF/6-31G(d)) |
Isotopic Labeling Studies in Mechanistic Determination
Isotopic labeling is a powerful experimental tool for determining reaction mechanisms. In the context of acyl chloride hydrolysis, labeling the oxygen atom of the water nucleophile with 18O can distinguish between associative and dissociative pathways. In an associative (addition-elimination) mechanism, the 18O-labeled water attacks the carbonyl carbon to form a tetrahedral intermediate. If this intermediate is sufficiently long-lived, it can undergo oxygen exchange with the carbonyl oxygen before the chloride ion is eliminated. In a purely dissociative (SN1) mechanism, the acylium ion is formed first and is then attacked by the 18O-labeled water. In this case, no oxygen exchange with the starting material is possible, and the 18O label is incorporated directly into the carboxylic acid product.
While specific isotopic labeling studies on the solvolysis of this compound are not prominently featured in the literature, the principles are well-established. Given the strong evidence from kinetic, solvent effect, and computational studies pointing to a dissociative SN1-like mechanism, it is expected that an 18O-labeling experiment on this compound would show no evidence of oxygen exchange, consistent with the rapid formation and trapping of an acylium ion intermediate. Furthermore, isotopic labeling can be used in other contexts; for example, a 13C-labelled benzoyl chloride has been used in transition-metal-catalyzed reactions, demonstrating the utility of this technique for tracking the acyl moiety through complex transformations. nih.gov
Applications of 2,6 Dichlorobenzoyl Chloride in Advanced Organic Synthesis
Role as a Key Intermediate in Agrochemical Development
The structural framework provided by 2,6-dichlorobenzoyl chloride is integral to the development of several classes of pesticides, including insecticides and herbicides. The dichloro-substituted phenyl ring is a key pharmacophore that contributes to the biological activity of these agrochemicals.
Precursor to Dichloro-Substituted Pyrethroid Insecticides (Structural Focus)
While not a direct precursor to the core pyrethrin structure, this compound is used in the synthesis of certain non-traditional or modified insecticidal compounds that may share mechanisms of action or target sites with pyrethroids. Synthetic pyrethroids are esters, typically formed from a carboxylic acid (like chrysanthemic acid) and an alcohol. arkat-usa.orgresearchgate.net The synthesis of pyrethroids generally involves the esterification of vinyl cyclopropane carboxylic acids with an appropriate alcohol. arkat-usa.org this compound can be used to synthesize ester-containing molecules, though its direct incorporation into classical pyrethroid structures is less common. Its primary role in insecticide development is more pronounced in other classes, such as benzoylphenylureas.
Building Block for Herbicidal Compounds (Structural Focus)
This compound is a foundational precursor for a significant class of insecticides known as benzoylphenylureas (BPUs), which function as insect growth regulators by inhibiting chitin synthesis. researchgate.netcurresweb.comresearchgate.net The synthesis involves reacting this compound with a substituted phenylurea.
A notable example is the synthesis of Lufenuron. In this process, this compound is reacted with a substituted aniline to form an amide linkage, which is then further elaborated to create the final urea structure. The 2,6-dichlorobenzoyl moiety is critical for the molecule's insecticidal activity. The initial development of this class began with the synthesis of 1-(2,6-dichlorobenzoyl)-3-(3,4-dichlorophenyl)-urea (DU19111), which, while designed as a herbicide, showed potent insecticidal properties, leading to the discovery of commercial products like Diflubenzuron. researchgate.netresearchgate.net
| Agrochemical Class | Example Compound | Structural Role of this compound |
| Benzoylphenylurea Insecticides | Lufenuron, Diflubenzuron, Flufenoxuron, Chlorfluazuron | Forms the N-(2,6-dichlorobenzoyl) amide portion of the molecule, which is essential for inhibiting chitin synthesis in insects. researchgate.netresearchgate.net |
| Herbicides (Related Precursors) | Dichlobenil (B1670455) (from 2,6-dichlorobenzonitrile) | While not a direct product, the 2,6-dichloro substitution pattern is crucial for herbicidal activity in related compounds like Dichlobenil. welltchemicals.com |
Utilization in Pharmaceutical Intermediate Synthesis
The unique structure of this compound makes it a valuable intermediate in the pharmaceutical industry for creating active pharmaceutical ingredients (APIs). nbinno.com Its ability to introduce a dichloro-substituted benzoyl group is leveraged to build molecular scaffolds for various therapeutic agents.
Synthesis of Dichloro-Substituted Heterocyclic Systems in Medicinal Chemistry
Heterocyclic compounds are a cornerstone of medicinal chemistry, forming the core of many drugs. openmedicinalchemistryjournal.comethernet.edu.etnih.gov this compound is a versatile reagent for constructing dichloro-substituted heterocyclic systems. It can react with binucleophilic reagents to form various ring systems. For example, it can be used in the synthesis of:
Benzoxazoles and Benzothiazoles: By reacting with 2-aminophenols or 2-aminothiophenols, followed by cyclization.
Quinazolinones: Through reaction with anthranilic acid or its derivatives.
These heterocyclic scaffolds are prevalent in compounds developed for a range of therapeutic areas, including oncology, infectious diseases, and inflammation. The presence of the 2,6-dichlorophenyl group can enhance the biological activity, metabolic stability, and lipophilicity of the resulting drug candidates.
| Pharmaceutical Application | Structural Contribution | Therapeutic Area |
| NSAID Analogs | Provides the 2,6-dichlorophenyl moiety, a key structural feature for COX enzyme interaction. nih.gov | Anti-inflammatory, Analgesic |
| Heterocyclic Scaffolds | Acts as an acylating agent to build dichloro-substituted benzoxazoles, quinazolinones, and other medicinally relevant heterocycles. environmentclearance.nic.in | Oncology, Anti-infectives, CNS disorders |
Application in Material Science and Polymer Chemistry
In the realm of material science, this compound is employed as a monomer or a modifying agent in the synthesis of high-performance polymers. ksu.edu.saebsco.com The rigidity of the benzene (B151609) ring and the presence of the chlorine atoms can impart desirable properties to the resulting polymers, such as:
Thermal Stability: The strong C-Cl and C-C bonds of the aromatic ring contribute to the polymer's ability to withstand high temperatures.
Flame Retardancy: The chlorine content can help to suppress combustion, making the materials useful in applications requiring fire resistance.
Chemical Resistance: The bulky chlorine atoms can shield the polymer backbone from chemical attack.
It is used in the synthesis of specialty polymers like polyamides and polyesters through condensation polymerization with diamines and diols, respectively. These polymers find applications in aerospace, electronics, and automotive industries where materials with exceptional durability and stability are required. The synthesis of well-defined halogenated styrenic copolymers, for example, can be achieved through coordination polymerization followed by post-modification, leading to materials with tunable properties. rsc.org
Monomer for Specialty Polyesters and Polyamides
In the synthesis of polymers like specialty polyesters and polyamides, the architecture of the polymer chain is dictated by the functionality of the monomer units. Polymerization, the process of linking monomers together, typically requires monomers with at least two reactive functional groups to achieve chain growth. For instance, the formation of polyesters often involves the reaction of a dicarboxylic acid (or its more reactive diacyl chloride derivative) with a diol. Similarly, polyamides are commonly synthesized from a dicarboxylic acid or diacyl chloride and a diamine.
This compound is a monofunctional acyl chloride. Its single reactive acyl chloride group means it cannot act as a repeating unit to build the backbone of a long polymer chain. Instead, its role in polymerization is primarily as a chain-terminating or end-capping agent. In living polymerization processes, acyl chlorides can be used to terminate the reaction, adding a specific functional group to the end of the polymer chain. mdpi.com
By reacting with the growing end of a polyester or polyamide chain (a hydroxyl or amino group, respectively), this compound can halt further polymerization. This process, known as end-capping, is crucial for controlling the molecular weight of the polymer and for modifying its final properties. Introducing the 2,6-dichlorobenzoyl group as an end-cap can enhance the thermal stability, modify the solubility, or impart flame-retardant properties to the final polymer material due to the presence of the chlorinated aromatic ring. For example, end-capping polyesters with benzoic acid derivatives is a known strategy to improve the performance and versatility of the polymer. google.com
Role in Protecting Group Chemistry and Derivatization
Formation of Robust Acyl Protecting Groups
In multi-step organic synthesis, protecting groups are essential tools used to temporarily block a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. The benzoyl group (Bz) is a common acyl protecting group for alcohols and amines, forming stable benzoate esters and benzamides. sigmaaldrich.com
The 2,6-dichlorobenzoyl group functions similarly but offers enhanced stability or "robustness." This increased robustness stems from the steric and electronic effects of the two chlorine atoms positioned ortho to the carbonyl group. These bulky chlorine atoms sterically hinder the approach of nucleophiles or hydrolytic enzymes to the carbonyl carbon, making the 2,6-dichlorobenzoyl esters and amides significantly more resistant to cleavage under basic or acidic conditions than their non-chlorinated benzoyl counterparts.
This heightened stability makes the 2,6-dichlorobenzoyl group an ideal choice when a synthesis requires harsh reaction conditions that might inadvertently cleave a standard benzoyl protecting group. For instance, it is used in the esterification of amino acids to polystyrene resins in solid-phase peptide synthesis, where the linkage must be stable throughout multiple reaction cycles. sigmaaldrich.com The removal, or deprotection, of this group consequently requires more forcing conditions, ensuring its stability during intermediate steps.
| Property | Benzoyl Group | 2,6-Dichlorobenzoyl Group |
|---|---|---|
| Reagent | Benzoyl chloride | This compound |
| Stability | Good stability to acidic conditions; moderate stability to basic conditions. | High stability to both acidic and basic conditions due to steric hindrance. |
| Key Feature | Standard, widely used acyl protecting group. | Enhanced chemical robustness for multi-step synthesis involving harsh conditions. |
| Deprotection | Typically removed by hydrolysis with aqueous acid or base (e.g., NaOH, K₂CO₃/MeOH). | Requires more forcing hydrolytic conditions (e.g., stronger base, higher temperature) for removal. |
Derivatization Agent for Functional Materials
Derivatization is a technique used to modify the surface or bulk properties of a material by attaching specific chemical functional groups. This process can alter properties such as hydrophobicity, chemical resistance, and biocompatibility. This compound, with its reactive acyl chloride group, is a candidate for such applications, particularly for materials possessing surface-accessible nucleophiles like hydroxyl (–OH) or primary/secondary amine (–NH₂) groups.
This process, often termed "grafting," involves the covalent bonding of the 2,6-dichlorobenzoyl moiety onto a polymer backbone or a material surface. For example, polymers like polyvinyl alcohol or polysaccharides (e.g., cellulose) have abundant hydroxyl groups that can react with this compound to form stable ester linkages. This modification would transform a hydrophilic surface into a highly hydrophobic one, due to the nonpolar, aromatic nature of the attached group. The presence of chlorine atoms also increases the density and potential fire resistance of the material. Such surface modifications are critical in the development of advanced materials for applications ranging from specialized coatings and membranes to functionalized fabrics.
Derivatization for Chromatographic and Spectroscopic Analysis of Complex Mixtures
In analytical chemistry, particularly in the analysis of complex biological or environmental samples, many small molecules are difficult to detect and quantify due to their high polarity, low volatility, or lack of a suitable chromophore. Chemical derivatization is a strategy employed to modify these molecules to make them more amenable to analysis by techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
This compound serves as an effective derivatization agent for analytes containing primary and secondary amine or hydroxyl functional groups. The reaction converts polar analytes into their corresponding ester or amide derivatives.
Benefits for Analysis:
Chromatography: The resulting 2,6-dichlorobenzoyl derivatives are significantly less polar than the original analytes. This increased hydrophobicity leads to stronger interaction with the stationary phase in reversed-phase HPLC, resulting in longer retention times and improved separation from other components in a complex mixture.
Spectroscopy: The 2,6-dichlorobenzoyl group is a strong chromophore, meaning it absorbs ultraviolet (UV) light efficiently. Attaching this group to a non-absorbing analyte allows for highly sensitive detection using a standard HPLC-UV detector. Furthermore, for mass spectrometry, the presence of two chlorine atoms provides a distinct isotopic pattern (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes), which serves as a clear signature to confirm the identity of the derivatized analyte.
| Analytical Technique | Advantage of Derivatization | Underlying Principle |
|---|---|---|
| Reversed-Phase HPLC | Improved retention and separation | The nonpolar dichlorobenzoyl group increases the hydrophobicity of polar analytes, enhancing interaction with the C18 stationary phase. |
| HPLC-UV/Vis | Enhanced sensitivity and detectability | The aromatic ring acts as a strong chromophore, allowing for sensitive detection of previously non-UV-active compounds. |
| Mass Spectrometry (MS) | Improved ionization and structural confirmation | Increased hydrophobicity can aid in the ionization process. The characteristic isotopic signature of two chlorine atoms provides confident identification. |
Advanced Analytical and Spectroscopic Characterization of 2,6 Dichlorobenzoyl Chloride and Its Derivatives
In-Situ Reaction Monitoring Techniques
In-situ, or real-time, monitoring of chemical reactions offers significant advantages over traditional offline analysis by providing continuous data on the concentration of reactants, intermediates, and products as the reaction progresses. This allows for precise control over reaction conditions and a deeper understanding of reaction kinetics and mechanisms.
Real-time Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-invasive technique for monitoring the progress of reactions involving 2,6-Dichlorobenzoyl chloride. nih.gov By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, spectra can be collected continuously without disturbing the reaction. nih.gov
The synthesis of this compound from 2,6-dichlorobenzaldehyde (B137635), for example, can be monitored by tracking the characteristic vibrational bands of the key functional groups. The disappearance of the aldehyde C-H stretch (around 2720-2820 cm⁻¹) and the carbonyl (C=O) stretch of the aldehyde (around 1700 cm⁻¹) would be observed, concurrently with the appearance of the characteristic strong carbonyl absorption of the acyl chloride functional group at a higher frequency (typically around 1770-1815 cm⁻¹). nist.govnist.gov This shift in the carbonyl peak is a clear indicator of the conversion.
The data collected allows for the generation of concentration profiles over time, enabling the determination of reaction kinetics, identification of the reaction endpoint, and detection of any potential side reactions or stalling. frontiersin.org
Table 1: Key Infrared Absorption Frequencies for Monitoring this compound Synthesis
| Functional Group | Compound | Typical Wavenumber (cm⁻¹) | Observation During Reaction |
|---|---|---|---|
| Aldehyde C=O Stretch | 2,6-Dichlorobenzaldehyde | ~1700 | Disappearance |
| Acyl Chloride C=O Stretch | This compound | ~1785 | Appearance |
Note: Specific wavenumbers can vary based on solvent and reaction conditions.
In-situ NMR spectroscopy provides detailed structural information about species present in a reaction mixture, making it an invaluable tool for elucidating complex reaction mechanisms. By conducting the reaction directly within an NMR tube, spectra can be acquired at regular intervals, allowing for the identification and characterization of transient intermediates that would be missed by conventional offline analysis.
For reactions involving this compound, such as its esterification or amidation, in-situ ¹H NMR could track the disappearance of the starting material's aromatic protons and the appearance of new signals corresponding to the product. chemicalbook.com For instance, in the reaction with an alcohol, the formation of an ester would result in a downfield shift of the alcohol's α-protons. More advanced techniques like Diffusion-Ordered Spectroscopy (DOSY) can be used within the reaction mixture to distinguish between species of different sizes, helping to identify oligomeric intermediates or catalyst complexes. rsc.org This level of mechanistic detail is critical for optimizing reaction conditions to maximize yield and minimize by-product formation.
Chromatographic Separation and Detection Methodologies
Chromatography is essential for separating this compound from unreacted starting materials, by-products, and other impurities. The choice of technique depends on the volatility of the analytes and the complexity of the sample matrix.
Gas chromatography is a highly effective technique for the analysis of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both separation and identification. In the synthesis of this compound, GC analysis is routinely used to determine the final purity of the product and to quantify any remaining starting materials or by-products. google.comgoogle.com
The gas chromatogram provides a quantitative measure of the purity, with the area of the peak corresponding to this compound being proportional to its concentration. google.com The mass spectrometer fragments the eluting compounds, producing a unique mass spectrum that acts as a chemical fingerprint. This allows for the unambiguous identification of the main product and the structural elucidation of unknown impurities by analyzing their fragmentation patterns. epa.gov For example, analysis could identify by-products from incomplete chlorination or side reactions involving the solvent.
Table 2: Example GC-MS Parameters for this compound Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Column | RTX-200 or similar |
| Column Dimensions | 30 m x 0.25 mm x 0.5 µm |
| Carrier Gas | Helium |
| Temperature Program | 70°C (1 min), then ramp 10°C/min to 270°C (1 min) |
| Ionization Mode | Electron Ionization (EI) |
| MS Detector | Mass Selective Detector (MSD) or Quadrupole |
Note: These parameters are illustrative and would require optimization for specific applications.
For less volatile derivatives of this compound or for its analysis in complex sample matrices, High-Performance Liquid Chromatography (HPLC) is the preferred method. A common strategy involves derivatizing the acyl chloride to a more stable species, such as an ester or amide, prior to analysis. nih.gov A reversed-phase HPLC method can effectively separate the target analyte from polar and nonpolar impurities. ekb.eg
For instance, a method developed for the related compound 2,5-dichlorobenzoyl chloride utilized intentional hydrolysis to the more stable 2,5-dichlorobenzoic acid, which was then quantified. nih.gov A similar approach could be applied to this compound. The separation is typically achieved on a C18 column using a gradient elution with a mobile phase consisting of an aqueous buffer (like ammonium formate) and an organic solvent (like acetonitrile). nih.govekb.eg Detection is commonly performed using a UV detector, as the benzene (B151609) ring provides strong chromophores, or a mass spectrometer for enhanced sensitivity and selectivity.
Advanced Mass Spectrometric Techniques for Structural Elucidation
Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and structure of chemical compounds. mdpi.com For this compound and its derivatives, advanced MS methods provide definitive structural confirmation.
High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass-to-charge ratio (m/z) of an ion with extremely high accuracy. This allows for the determination of the elemental formula of the parent ion and its fragments, which is critical for distinguishing between compounds with the same nominal mass. For a derivative of this compound, HRMS can confirm the successful incorporation of new functionalities by matching the exact mass to the calculated theoretical mass. nih.gov
Tandem mass spectrometry (MS/MS) provides further structural detail by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. mdpi.com The fragmentation pattern provides information about the connectivity of atoms within the molecule. For example, the MS/MS spectrum of a this compound derivative would likely show characteristic losses corresponding to the acyl chloride group or other substituents, allowing for precise structural mapping.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,6-Dichlorobenzaldehyde |
| 2,5-Dichlorobenzoyl chloride |
| 2,5-Dichlorobenzoic acid |
| Acetonitrile |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds. By providing a highly accurate mass measurement of a molecule's ions, often to within a few parts per million (ppm), HRMS allows for the determination of the elemental formula. This level of precision is critical for distinguishing between isomers and identifying unknown impurities or degradation products.
For this compound, HRMS can confirm its elemental composition of C7H3Cl3O. The presence of three chlorine atoms results in a characteristic isotopic pattern in the mass spectrum, which arises from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. The theoretical accurate masses for the most abundant isotopic compositions of the molecular ion ([M]⁺) of this compound are detailed in the table below.
Table 1: Theoretical HRMS Data for the Molecular Ion of this compound
| Isotopic Composition | Theoretical m/z |
|---|---|
| C₇H₃³⁵Cl₃O | 207.9276 |
| C₇H₃³⁵Cl₂³⁷ClO | 209.9247 |
| C₇H₃³⁵Cl³⁷Cl₂O | 211.9217 |
| C₇H₃³⁷Cl₃O | 213.9188 |
In practice, a related compound, 2,5-dichlorobenzoyl chloride, has been quantified using a surrogate strategy by hydrolyzing it to 2,5-dichlorobenzoic acid and detecting the latter with HRMS. For 2,5-dichlorobenzoic acid, an extracted ion chromatogram was centered at m/z 188.9515 with a narrow mass extraction window of 5 ppm, demonstrating the high selectivity and accuracy of the technique nih.gov. A similar approach could be applied to this compound for its sensitive and specific detection.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. This technique is instrumental in elucidating the structure of a molecule and in identifying specific functional groups.
For this compound, the fragmentation in MS/MS would likely proceed through characteristic pathways for benzoyl chloride derivatives. Following ionization, the molecular ion would be expected to undergo fragmentation, with the most probable cleavage being the loss of the chlorine radical from the acyl chloride group to form the stable 2,6-dichlorobenzoyl cation. This cation can then undergo further fragmentation, such as the loss of a neutral carbon monoxide (CO) molecule. The presence of chlorine atoms on the benzene ring will influence the subsequent fragmentation of the aromatic ring.
A proposed fragmentation pathway for this compound is outlined below:
Formation of the 2,6-dichlorobenzoyl cation: [C₇H₃Cl₂O]⁺ → [C₇H₃Cl₂O]⁺ + Cl•
Loss of carbon monoxide: [C₇H₃Cl₂O]⁺ → [C₆H₃Cl₂]⁺ + CO
Further fragmentation of the dichlorophenyl cation: This can involve the loss of chlorine atoms or ring-opening pathways.
Table 2: Proposed MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Proposed Fragment | Fragment m/z (for ³⁵Cl) |
|---|---|---|
| 207.9 | [C₇H₃Cl₂O]⁺ | 173.0 |
| 173.0 | [C₆H₃Cl₂]⁺ | 145.0 |
| 145.0 | [C₆H₃Cl]⁺ | 110.0 |
Studies on the fragmentation of halogenated organic compounds show that losses of halogen radicals or the corresponding hydrogen halides are common pathways researchgate.net. The specific fragmentation pattern of this compound would serve as a fingerprint for its identification in complex mixtures.
Crystallographic Studies of this compound Derivatives
X-ray Diffraction Analysis of Crystal Structures
X-ray diffraction analysis of single crystals allows for the precise determination of bond lengths, bond angles, and torsion angles, revealing the conformation of the molecule in the solid state.
A study of the six isomers of dichlorobenzaldehyde revealed that the 2,6-isomer crystallizes with a consistent feature of molecular stacks propagating along a short crystallographic axis nih.gov. In the crystal structure of 2,6-dichlorobenzaldehyde, the aldehyde group is twisted out of the plane of the benzene ring researchgate.net. This out-of-plane conformation is a result of the steric hindrance imposed by the two chlorine atoms in the ortho positions.
Similarly, the crystal structure of 2,6-dichlorobenzamide (B151250), a key derivative, has been determined nih.gov. The analysis of its crystal structure would reveal the conformation of the amide group relative to the dichlorinated phenyl ring and the hydrogen bonding networks established in the solid state.
Understanding Intermolecular Interactions and Conformations
The arrangement of molecules in a crystal is governed by a variety of intermolecular interactions, including hydrogen bonds, halogen bonds, and π-π stacking interactions.
In the crystal structure of 2,6-dichlorobenzaldehyde, stacking interactions are the most stabilizing feature, with a distance of 3.426 Å between the planes of neighboring rings researchgate.net. Additionally, weak C-H···O interactions are observed researchgate.net. An analysis of the isomeric series of dichlorobenzaldehydes showed that Cl···Cl interactions also play a role in the crystal packing nih.gov.
For derivatives of this compound, such as amides or esters, the nature and strength of intermolecular interactions would be significantly influenced by the functional group attached to the carbonyl carbon. For instance, in 2,6-dichlorobenzamide, strong N-H···O hydrogen bonds would be expected to dominate the crystal packing, forming chains or sheets of molecules. The chlorine atoms can also participate in halogen bonding (C-Cl···O or C-Cl···N) and other weak interactions, further influencing the supramolecular architecture. Understanding these interactions is key to predicting and controlling the solid-state properties of these materials.
Theoretical and Computational Studies on 2,6 Dichlorobenzoyl Chloride
Quantum Chemical Calculations on Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to understanding the behavior of 2,6-dichlorobenzoyl chloride at a molecular level. These methods provide detailed information about the molecule's geometry, vibrational modes, and the distribution of electrons.
Density Functional Theory (DFT) Calculations for Geometry Optimization and Vibrational Analysis
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying molecules of this size. DFT calculations have been employed to determine the optimized geometry of this compound. These studies reveal that due to the steric hindrance from the two chlorine atoms at the 2 and 6 positions, the benzoyl chloride group is twisted out of the plane of the benzene (B151609) ring. mdpi.comnih.govresearchgate.net The preferred conformation is calculated to be perpendicular. mdpi.comnih.govresearchgate.net
Vibrational analysis using DFT methods can predict the infrared (IR) and Raman spectra of the molecule. For the related compound 2,6-dichlorobenzyl chloride, DFT calculations have been used to interpret the vibrational spectra, showing good agreement between calculated and experimental frequencies after applying scaling factors. elixirpublishers.com Similar calculations for this compound would predict a strong C=O stretching vibration, which is experimentally observed around 1770 cm⁻¹.
Ab Initio Methods for High-Level Electronic Structure Determination
Ab initio methods, which are based on first principles without empirical parameters, offer a higher level of theory for electronic structure calculations. Hartree-Fock (HF) calculations, a type of ab initio method, have been used to study this compound. mdpi.comnih.govresearchgate.netresearchgate.net These calculations have been used to determine properties such as heterolytic bond dissociation energies (HBDEs) and to understand the barriers to rotation around the C-C bond connecting the carbonyl group to the aromatic ring. mdpi.comnih.govresearchgate.netresearchgate.net High-level ab initio calculations, in conjunction with gas-phase data, have been instrumental in determining the heat of formation and HBDE for the parent benzoyl chloride, providing a benchmark for substituted derivatives. mdpi.com
Computational Modeling of Reactivity and Reaction Mechanisms
Computational modeling is a valuable tool for investigating the reactivity of this compound and the mechanisms of its reactions. These studies can identify transition states and map out the energy landscape of a reaction pathway.
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis
Computational studies have been performed to understand the solvolysis reactions of benzoyl chlorides, including this compound. mdpi.comnih.govresearchgate.net These studies involve locating the transition states for the reaction. For this compound, the higher energy species during rotation around the C-C bond has been characterized as a transition structure with one negative frequency. mdpi.comnih.govresearchgate.netresearchgate.net Intrinsic Reaction Coordinate (IRC) analysis can then be used to confirm that the located transition state connects the reactants and products on the potential energy surface, providing a detailed picture of the reaction mechanism.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Theoretical calculations can predict various spectroscopic parameters that can be compared with experimental data for validation. For instance, calculations can predict the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy and the absorption wavelengths in UV-Visible spectroscopy. For this compound, experimental ¹H and ¹³C NMR data show aromatic protons in the range of δ 7.3–7.5 ppm and a carbonyl carbon at approximately δ 168 ppm. Computational predictions of these parameters would be expected to align with these experimental values. The infrared spectrum of this compound is available from the NIST WebBook, which can be used for comparison with calculated vibrational frequencies. nist.gov
Molecular Dynamics Simulations and Conformation Analysis
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including conformational changes. For this compound, the key conformational feature is the rotation of the benzoyl chloride group relative to the dichlorinated benzene ring.
Ab initio calculations have shown that the preferred conformation of this compound is one where the carbonyl group is perpendicular to the aromatic ring. mdpi.comnih.govresearchgate.netresearchgate.net This is in contrast to the parent benzoyl chloride, which prefers a planar conformation. mdpi.comnih.govresearchgate.netresearchgate.net The barrier to rotation has also been calculated, providing information on the energy required for conformational changes. mdpi.comnih.govresearchgate.netresearchgate.net This perpendicular arrangement is a direct consequence of the steric hindrance imposed by the two ortho-chlorine substituents. mdpi.comnih.gov This twisting out of the plane results in a loss of conjugation. mdpi.comnih.govresearchgate.net
Understanding Dynamic Behavior in Solution or at Interfaces
Theoretical and computational studies have been instrumental in elucidating the dynamic behavior of this compound in various environments. In solution, its behavior is largely dictated by interactions with solvent molecules and the inherent steric and electronic properties of the compound. The solvolysis of benzoyl chlorides, including the 2,6-dichloro isomer, has been a subject of detailed mechanistic investigation. Correlation analysis using the extended Grunwald-Winstein equation has been a key tool in quantitatively describing the effects of solvent nucleophilicity and ionizing power on reaction rates. nih.gov These studies reveal that solvolyses of benzoyl chlorides can proceed through competing reaction channels, including a cationic pathway and an addition-elimination pathway. nih.gov The preferred pathway is highly sensitive to the solvent environment. For instance, cationic pathways are favored in weakly nucleophilic media like hexafluoroisopropanol (HFIP). nih.govresearchgate.net
Molecular dynamics (MD) simulations can predict solvation effects, such as how polar aprotic solvents like dimethylformamide (DMF) can stabilize transition states in reactions like aminolysis. While specific MD simulation data for this compound at interfaces is not extensively detailed in the available literature, principles can be drawn from related systems. For example, studies on the corrosion of copper in chloride solutions show the formation of a CuCl passive film at the solid-liquid interface. researchgate.net The stability and breakdown of such interfacial films are dynamic processes influenced by the chemical species present in the solution. researchgate.net The behavior of a reactive molecule like this compound at such an interface would be governed by its interaction with the surface, the solvent, and other ions, likely involving adsorption and subsequent reaction at the interface.
Computational studies on the closely related 2,6-dichlorobenzaldehyde (B137635) have utilized analyses of dipolar couplings and the temperature dependence of spin-spin couplings to understand its rotational energetics and the influence of solvents. researchgate.net These approaches demonstrate how the solvent environment can perturb the internal rotational potential of the molecule. researchgate.net Similar solvent-induced dynamic effects are expected for this compound, influencing its conformational equilibrium and, consequently, its reactivity in solution.
Conformational Landscapes and Their Impact on Reactivity
The reactivity of this compound is profoundly influenced by its unique conformational landscape, which is dominated by the steric hindrance imposed by the two chlorine atoms at the ortho positions. Computational studies, specifically Hartree-Fock calculations using the 6-31G(d) basis set (HF/6–31G(d)), have shown that these ortho-substituents force the acyl chloride group to twist out of the plane of the benzene ring. nih.govresearchgate.net The preferred conformation of this compound is calculated to be one where the C-C(O)-Cl plane is perpendicular to the aromatic ring. nih.govresearchgate.net This is in stark contrast to the parent benzoyl chloride, which favors a planar conformation to maximize resonance stabilization between the carbonyl group and the ring. nih.govresearchgate.net
This forced perpendicular conformation has significant electronic and steric consequences. Electronically, the twisting eliminates the conjugative interaction between the carbonyl group's π-system and the aromatic ring. nih.govresearchgate.net This loss of resonance stabilization has a direct impact on the molecule's ground-state energy and its reactivity. For instance, during solvolysis reactions that proceed through a cationic pathway, the formation of a planar acylium ion from the non-conjugated, perpendicular ground state leads to a large increase in conjugation, which affects the reaction energetics. nih.govresearchgate.net Despite the presence of two electron-withdrawing chlorine atoms, the hydrogen bond dissociation energies for this compound are found to be comparable to those of the parent benzoyl chloride, suggesting that the inductive effects of the halogens compensate for the loss of conjugation. nih.gov
Interactive Data Table: Calculated Conformational Data
This table summarizes key computational findings regarding the conformation of this compound compared to its parent compound.
| Compound | Computational Method | Preferred Conformation (Dihedral Angle) | Key Finding | Reference |
| This compound | HF/6-31G(d) | Perpendicular | Ortho-substituents force the acyl group out of the ring plane, reducing conjugation. | nih.gov, researchgate.net |
| Benzoyl chloride | HF/6-31G(d) | Planar | The planar form is favored due to resonance stabilization between the carbonyl and the ring. | nih.gov, researchgate.net |
Environmental Considerations and Lifecycle Aspects of 2,6 Dichlorobenzoyl Chloride
Degradation Pathways in Environmental Compartments
Once released into the environment, 2,6-dichlorobenzoyl chloride is subject to several degradation processes. Its high reactivity means it is unlikely to persist in its original form for extended periods, especially in aqueous environments.
The primary and most rapid degradation pathway for this compound in the environment is hydrolysis. As an acyl chloride, it reacts readily with water to yield 2,6-dichlorobenzoic acid and hydrochloric acid. nih.gov This reaction is a significant factor in determining the compound's environmental persistence and mobility. Due to its moisture sensitivity, anhydrous conditions are required during its handling and storage to prevent premature degradation. fishersci.se
| Parameter | Description | Source |
|---|---|---|
| Reactants | This compound, Water | nih.gov |
| Products | 2,6-Dichlorobenzoic acid, Hydrochloric acid | nih.gov |
| Influencing Factors | pH, Temperature | cdc.gov |
| Optimal Conditions for Controlled Reaction | pH 7-8, Temperature 25-50°C | cdc.gov |
| Significance | Primary degradation pathway in aqueous environments, limiting persistence of the parent compound. | nih.gov |
Photolytic degradation, the breakdown of compounds by light, is another potential environmental fate for this compound, particularly in the atmosphere. While specific studies on the photolysis of this compound are limited, data from analogous compounds provide insight into its likely behavior. Chlorinated aromatic esters, for example, have been shown to degrade under prolonged exposure to UV light. vulcanchem.com One study on a similar compound noted 5–10% decomposition after 48 hours of UV irradiation. vulcanchem.com
For the related compound class, dichlorobenzyl chlorides, the estimated atmospheric half-life from reactions with photochemically-produced hydroxyl radicals ranges from 12 to 21 days. nih.gov It is expected that this compound would also be susceptible to degradation in the atmosphere via this mechanism. The primary combustion by-products of benzoyl chloride include hydrogen chloride, indicating that thermal and photolytic decomposition can lead to the release of inorganic acids. nih.gov
| Analogous Compound Class | Finding | Relevance | Source |
|---|---|---|---|
| Chlorinated Benzyl (B1604629) Esters | 5–10% decomposition after 48 hours under UV light (λ = 254 nm). | Suggests susceptibility of the chlorinated aromatic structure to photodegradation. | vulcanchem.com |
| Dichlorobenzyl Chloride (isomers) | Estimated atmospheric half-life of 12 to 21 days via reaction with hydroxyl radicals. | Indicates a likely pathway for atmospheric degradation of this compound. | nih.gov |
Direct microbial transformation of this compound is unlikely to be a primary degradation pathway due to the compound's rapid abiotic hydrolysis. nih.gov Instead, biotransformation processes in soil and water will primarily act on its main hydrolysis product, 2,6-dichlorobenzoic acid.
Microbial degradation of chlorinated benzoic acids is a well-documented process. The herbicide dichlobenil (B1670455) (2,6-dichlorobenzonitrile) is known to be metabolized in soil first to 2,6-dichlorobenzamide (B151250) (BAM) and subsequently to 2,6-dichlorobenzoic acid. navy.mil Various bacterial strains have demonstrated the ability to degrade chlorinated benzoic acids, often through pathways involving dioxygenase enzymes that lead to the formation of chlorocatechols, which can then undergo ring cleavage. google.com For instance, some Pseudomonas species can utilize chlorobenzoic acids as a carbon source. This suggests that while this compound itself is too reactive for direct microbial action, its degradation product can be mineralized by certain microbial communities.
| Initial Compound | Metabolite(s) | Microbial Role | Source |
|---|---|---|---|
| 2,6-Dichlorobenzonitrile (Dichlobenil) | 2,6-Dichlorobenzamide (BAM), 2,6-Dichlorobenzoic acid | Hydrolysis of nitrile and amide groups. | navy.mil |
| Chlorobenzoic Acids (general) | Chlorocatechols | Dioxygenase-mediated ring hydroxylation, followed by ring cleavage. | google.com |
| 2,6-Dichlorobenzoic Acid | Further degradation products | Serves as a substrate for specific bacterial strains. | navy.mil |
By-product Formation and Mitigation Strategies During Production and Use
The synthesis and application of this compound can lead to the formation of undesired by-products, which requires specific strategies for mitigation to ensure product purity and minimize environmental impact.
There is no direct evidence to suggest that this compound is a primary precursor for the formation of dioxin-like compounds (polychlorinated dibenzo-p-dioxins and dibenzofurans) under normal production or use conditions. However, like many chlorinated organic compounds, it has the potential to contribute to their formation under specific, high-temperature conditions.
Dioxins are known to form as unintentional by-products in combustion processes, such as industrial incineration, in the presence of chlorine and organic carbon at temperatures of 300°C and above. envipath.org The precursors are often chlorinated phenols. sigmaaldrich.com Therefore, if this compound or its primary degradation product, 2,6-dichlorobenzoic acid, is present in waste streams that are incinerated, it could theoretically contribute to the pool of chlorinated precursors for dioxin formation. google.com The incineration of chlorinated organic wastes is known to produce molecular chlorine and hydrogen chloride, which are key ingredients in the high-temperature synthesis of these toxic compounds. nih.govgoogle.com
During the industrial production of this compound, the formation of by-products such as polynuclear chlorinated compounds is a key concern. google.com Research and patent literature describe specific catalytic methods to improve the selectivity and efficiency of the synthesis process, thereby minimizing waste.
One common industrial synthesis route involves the chlorination of 2,6-dichlorobenzaldehyde (B137635). It has been demonstrated that the choice of catalyst is crucial for suppressing by-product formation. Using catalysts such as tetra-substituted ureas (e.g., tetramethylurea) or certain tertiary amines can lead to a high-purity product with high yields, while minimizing the creation of undesirable chlorinated by-products. google.comgoogle.com These methods not only improve the economic efficiency of production but also reduce the environmental burden by simplifying post-reaction purification and decreasing the amount of industrial waste.
| Synthesis Step | Potential By-product | Mitigation Strategy | Reported Outcome | Source |
|---|---|---|---|---|
| Chlorination of 2,6-dichlorobenzaldehyde | Polynuclear chlorinated compounds | Use of specific catalysts such as tetra-substituted ureas (e.g., tetramethylurea) or tertiary amines. | Suppresses by-product formation, achieving product purity >99% and high yields (>93%). | google.comgoogle.com |
| Chlorination of 2,6-dichlorobenzaldehyde | Over-chlorinated species | Precise control of reaction temperature (e.g., 120-135°C) and duration. | High conversion rate to the desired product (e.g., >99%). | google.comgoogle.com |
| General Handling | 2,6-Dichlorobenzoic acid | Storage and handling under anhydrous (moisture-free) conditions. | Prevents premature hydrolysis and preserves product integrity. | fishersci.se |
Waste Management and Treatment Technologies for this compound-Containing Effluents
The industrial use of this compound necessitates robust waste management strategies to handle effluents containing this reactive compound. Due to its classification as a corrosive and environmentally hazardous substance, treatment technologies are focused on degradation, separation, and detoxification. epa.govthermofisher.comfishersci.se
Chemical degradation aims to alter the hazardous component of the waste into a less harmful substance. epa.gov For effluents containing this compound, a highly reactive acyl chloride, several chemical degradation methods are applicable.
Hydrolysis: this compound readily reacts with water in a process called hydrolysis to form 2,6-dichlorobenzoic acid and hydrochloric acid. While this neutralizes the immediate reactivity of the acyl chloride, the resulting acidic solution requires neutralization before discharge. The pH of the wastewater must be adjusted, commonly with bases like caustic soda or lime, to meet discharge limitations, which are typically between 6.0 and 9.0. ellisludell.com
Advanced Oxidation Processes (AOPs): AOPs are effective for the degradation of recalcitrant organic compounds, including chlorinated aromatics. researchgate.net These processes generate highly reactive hydroxyl radicals that can break down the complex structure of the molecule. A two-stage system involving photolytic processes (UV) followed by biological treatment has been shown to be effective for dehalogenating and degrading toxic aromatic compounds. researchgate.net
Electrochemical Technology: This method can be used to treat wastes that are resistant to biological remediation. uoguelph.ca By applying electricity, the chemical decomposition of contaminants like chlorinated aromatic compounds is induced, making the resulting products more suitable for conventional treatment. uoguelph.ca This technology is considered effective for treating toxic chlorinated and aromatic organic compounds. epa.goveni.com
Physical treatment processes separate the hazardous waste from its carrier, often water. epa.gov These methods are widely used for chlorinated aromatic compounds.
Adsorption: This is the most broadly applicable non-destructive control technology for chloroarenes in wastewater, offering the potential for recovery and recycling. rsc.org Activated carbon is the standard adsorbent due to its high surface area and affinity for organic compounds. rsc.org Research has shown that novel materials, such as catalytically generated structured carbon and carbon nanofilaments, can outperform traditional activated carbon in both uptake capacity and operational efficiency. rsc.org Surface functionalization of carbon through acid washing and partial oxidation has also been shown to markedly improve uptake levels. rsc.org
Filtration: Membrane filtration, particularly when enhanced by an electric field, can be used to separate ions like chlorides. researchgate.net While standard filtration can remove suspended solids, advanced techniques like reverse osmosis are required to remove dissolved substances like chlorides, although this is often a costly alternative. pca.state.mn.us For industrial effluents, physical separation via filtration is a common step, but further treatment is usually required to address dissolved components. epa.gov
Interactive Table: Comparison of Waste Treatment Technologies for this compound Effluents
| Technology | Mechanism | Target Pollutant State | Advantages | Disadvantages |
| Hydrolysis | Chemical reaction with water to form less reactive compounds. | Dissolved | Simple, rapid neutralization of acyl chloride reactivity. | Produces acidic byproducts requiring further neutralization. ellisludell.com |
| Advanced Oxidation | Generation of highly reactive radicals to break down organic molecules. researchgate.net | Dissolved | Effective for recalcitrant and toxic compounds. researchgate.net | Can be energy-intensive and may generate byproducts. epa.gov |
| Electrochemical | Electrical current induces chemical decomposition. uoguelph.ca | Dissolved | Treats compounds resistant to biological methods; simple equipment. uoguelph.ca | Cost-effectiveness depends on high "current efficiency". uoguelph.ca |
| Adsorption | Physical binding of molecules onto the surface of an adsorbent. rsc.org | Dissolved | High removal efficiency; potential for recovery and reuse of adsorbent/adsorbate. rsc.org | Requires periodic regeneration or disposal of saturated adsorbent. jst.go.jp |
| Filtration | Physical separation of particles or molecules from a fluid. epa.gov | Suspended/Dissolved | Effective for solid-liquid separation; advanced methods can remove dissolved ions. epa.govpca.state.mn.us | Advanced methods like reverse osmosis are expensive; prone to fouling. researchgate.netpca.state.mn.us |
Lifecycle Assessment Methodologies Applied to this compound Production and Derivatives
A lifecycle assessment (LCA) evaluates the environmental impacts associated with all stages of a product's life, from raw material extraction through manufacturing, use, and disposal. While a specific, publicly available LCA for this compound is not common, the principles of LCA can be applied by analyzing its production process and the environmental impact of its industrial use.
The production of this compound, like many specialty chemicals, is an energy-intensive process. The energy footprint includes the energy required for raw material synthesis, the chemical reactions themselves, and subsequent purification steps.
Process Energy: The manufacturing process itself involves heating reactants and distillation for purification, consuming significant thermal and electrical energy. google.com For example, a patented process describes reacting the materials at 135°C for several hours. google.com General estimates for pesticide manufacturing, a key application area, suggest a total process energy of around 370 MJ/kg of active ingredient, which can serve as an analogue. cranfield.ac.ukresearchgate.net
Efficiency and Innovation: Chemical companies continuously strive to reduce the energy required for production. researchgate.net Innovations in catalysis and process optimization aim to increase yield and reduce reaction times, thereby lowering the energy footprint. archivemarketresearch.com Some modern production methods claim high yields (over 99%) and easier post-treatment, which reduces the amount of industrial waste and wastewater, indicating improved resource efficiency. google.com
The environmental impact of producing this compound is primarily linked to waste generation, the handling of hazardous chemicals, and emissions.
Waste Generation: The synthesis of chlorinated organic compounds can generate hazardous byproducts and waste streams. google.com Inefficient processes can lead to the formation of polynuclear chlorinated products and other impurities that require disposal as hazardous waste. google.com US EPA guidelines (40 CFR 261.3) are used to classify whether a discarded chemical is a hazardous waste, and local regulations must also be followed. aksci.com
Regulatory Influence: Stringent environmental regulations have a significant impact on production methods and costs. datainsightsmarket.com Regulations concerning hazardous waste disposal and chemical handling are major drivers for innovation toward cleaner and more sustainable production technologies. archivemarketresearch.comdatainsightsmarket.com For instance, regulations in Europe have directly influenced production processes and waste management practices for related chemicals. archivemarketresearch.com
Sustainable Chemistry Initiatives: The broader chemical industry, including major pharmaceutical companies that use such intermediates, is increasingly focused on green chemistry principles to minimize environmental impact. unito.it This includes designing processes that reduce or eliminate the use and generation of hazardous substances, cut energy consumption, and facilitate easier waste handling and catalyst recycling. google.comunito.it
Interactive Table: Key Factors in Lifecycle Assessment of this compound
| LCA Stage | Key Factors | Description | Potential for Impact Reduction |
| Raw Material | Precursor Synthesis | Energy and resources used to produce starting materials like 2,6-dichlorobenzaldehyde. | Sourcing from suppliers with efficient and sustainable manufacturing processes. |
| Manufacturing | Process Energy | Significant energy input for heating, stirring, and distillation during chlorination. google.com | Process optimization, use of more efficient catalysts to lower reaction temperature/time. google.comarchivemarketresearch.com |
| Manufacturing | Waste Generation | Production of hazardous byproducts, spent catalysts, and wastewater. google.comgoogle.com | High-yield reaction pathways that minimize byproducts; catalyst recycling. google.com |
| Use & Distribution | Application as Intermediate | Used in the synthesis of pharmaceuticals and agrochemicals. google.comdatainsightsmarket.com | Development of derivatives with higher efficacy, requiring less of the intermediate. |
| End-of-Life | Effluent Treatment | Management of wastewater containing residual compound or its hydrolysis products. epa.gov | Implementing advanced degradation and adsorption technologies for high removal efficiency. uoguelph.carsc.org |
Industrial Production and Process Optimization of 2,6 Dichlorobenzoyl Chloride
Scalability and Process Design Considerations for Large-Scale Synthesis
The transition from laboratory-scale synthesis to industrial production of 2,6-dichlorobenzoyl chloride presents several challenges that necessitate careful process design and optimization. A primary consideration is the choice between batch and continuous-flow processes. While batch reactors are common in the chemical industry, continuous-flow systems can offer advantages in terms of heat and mass transfer, safety, and process control, particularly for exothermic reactions.
Key considerations for large-scale synthesis include:
Raw Material Purity and Stoichiometry: The purity of the starting material, 2,6-dichlorobenzoic acid, directly impacts the quality of the final product and the formation of impurities. On an industrial scale, ensuring a consistent supply of high-purity raw materials is crucial. Precise control of the stoichiometry between 2,6-dichlorobenzoic acid and the chlorinating agent, typically thionyl chloride (SOCl₂), is essential to maximize yield and minimize unreacted starting material.
Solvent Selection and Recovery: The choice of solvent is critical for reaction efficiency and product purification. A suitable solvent should be inert to the reaction conditions, have a boiling point that facilitates easy separation from the product, and be readily recoverable for economic and environmental reasons. Toluene is often used in the synthesis of acyl chlorides.
Byproduct Management: The reaction of 2,6-dichlorobenzoic acid with thionyl chloride generates gaseous byproducts, namely hydrogen chloride (HCl) and sulfur dioxide (SO₂). An industrial-scale process must include an efficient system for scrubbing and neutralizing these corrosive and toxic gases.
A comparative overview of batch versus continuous-flow processes for the synthesis of this compound is presented below:
| Feature | Batch Process | Continuous-Flow Process |
| Scale of Operation | Well-suited for small to moderate production volumes. | Ideal for large-scale, continuous production. |
| Heat Transfer | Can be challenging to manage in large reactors, potentially leading to localized hot spots. | Superior heat transfer due to high surface-area-to-volume ratio, enabling better temperature control. |
| Mass Transfer | Mixing can be less efficient in large vessels, affecting reaction rates. | Enhanced mass transfer, leading to faster reaction times and higher yields. |
| Safety | Higher risk associated with storing large quantities of hazardous materials. | Smaller reaction volumes at any given time, inherently safer. |
| Process Control | More complex to automate and control consistently across batches. | Easier to automate and maintain steady-state operation, ensuring consistent product quality. |
| Flexibility | More flexible for producing multiple products in the same equipment. | Less flexible, typically dedicated to a single product. |
Reactor Design and Engineering Aspects for Efficient Production
The design of the reactor is a critical factor in the successful and efficient production of this compound. The highly corrosive nature of the reactants and byproducts necessitates the use of specialized materials of construction.
Key reactor design and engineering aspects include:
Materials of Construction: Glass-lined steel reactors are commonly employed for the synthesis of acyl chlorides due to their excellent resistance to corrosion from hydrogen chloride and thionyl chloride. Other suitable materials may include certain high-nickel alloys.
Agitation and Mixing: Efficient mixing is essential to ensure good contact between the reactants and to maintain a uniform temperature throughout the reactor, preventing the formation of localized hot spots that could lead to side reactions and reduced product quality. The design of the agitator (e.g., impeller type, speed) is a critical parameter.
Heat Exchange System: The reaction to form this compound is exothermic. A robust heat exchange system, such as a reactor jacket or internal cooling coils, is necessary to remove the heat of reaction and maintain the desired temperature.
Reflux Condenser and Gas Scrubber: A reflux condenser is typically fitted to the reactor to return the solvent and any unreacted thionyl chloride to the reaction mixture while allowing the gaseous byproducts (HCl and SO₂) to pass through to a scrubbing system. The scrubber neutralizes these acidic gases, often using a caustic solution like sodium hydroxide.
Process Control and Quality Assurance Methodologies in Industrial Settings
Maintaining consistent product quality is a primary objective in the industrial production of this compound. This is achieved through a combination of in-process controls and final product analysis.
Process Control Parameters:
| Parameter | Monitoring Method | Control Strategy |
| Temperature | Thermocouples | Automated control of heating/cooling fluid to the reactor jacket. |
| Pressure | Pressure transducers | Monitored to detect any unexpected gas evolution or blockages. |
| Reactant Addition Rate | Flow meters | Controlled addition of thionyl chloride to manage the exothermic reaction. |
| Reaction Completion | In-situ spectroscopic methods (e.g., FT-IR) or offline analysis (e.g., HPLC) | The reaction is monitored until the disappearance of the starting material is confirmed. |
Quality Assurance:
The final product is typically analyzed to ensure it meets the required specifications before being released for sale.
Typical Quality Specifications for this compound:
| Parameter | Specification | Analytical Method |
| Appearance | Clear, colorless to pale yellow liquid | Visual Inspection |
| Purity (Assay) | ≥ 99.0% | Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) |
| Free 2,6-Dichlorobenzoic Acid | ≤ 0.5% | HPLC or Titration |
| Color (APHA) | ≤ 100 | Colorimetric analysis |
Safety Engineering and Management in the Production of Acyl Chlorides (General Principles)
The production of acyl chlorides, including this compound, involves the handling of hazardous materials and the management of potentially energetic reactions. A robust safety engineering and management program is therefore essential.
The reaction between a carboxylic acid and thionyl chloride is exothermic, and if not properly controlled, can lead to a runaway reaction, resulting in a rapid increase in temperature and pressure.
Control Measures:
Controlled Addition: The chlorinating agent is added slowly and in a controlled manner to the carboxylic acid to manage the rate of heat generation.
Efficient Cooling: A reliable cooling system is essential to remove the heat of reaction and maintain the desired temperature.
Emergency Cooling and Quenching: The reactor should be equipped with an emergency cooling system and a means of quenching the reaction (e.g., by adding a cold, inert solvent) in the event of a temperature excursion.
Pressure Relief Systems: The reactor must be fitted with a pressure relief device, such as a rupture disc or a safety relief valve, to safely vent any excess pressure in an emergency.
The production of this compound involves several corrosive and reactive substances.
Key Hazards and Handling Precautions:
| Substance | Hazards | Handling Precautions |
| This compound | Corrosive, reacts violently with water, releasing HCl gas. | Handled in a closed system. Use of appropriate personal protective equipment (PPE) including acid-resistant gloves, chemical splash goggles, and a face shield. |
| Thionyl chloride (SOCl₂) | Toxic, corrosive, reacts violently with water. | Stored and handled in a well-ventilated area, away from moisture. Use of specialized PPE is required. |
| Hydrogen chloride (HCl) | Corrosive gas, respiratory irritant. | Gaseous HCl produced during the reaction must be scrubbed from the off-gas stream. |
| Sulfur dioxide (SO₂) | Toxic gas, respiratory irritant. | Gaseous SO₂ produced during the reaction must be scrubbed from the off-gas stream. |
A comprehensive safety program will also include regular training for operators, well-defined standard operating procedures (SOPs), and a robust emergency response plan.
Emerging Research Directions and Future Perspectives for 2,6 Dichlorobenzoyl Chloride
Sustainable and Catalytic Synthesis of 2,6-Dichlorobenzoyl Chloride
The industrial production of this compound has traditionally relied on methods such as the chlorination of benzoyl chloride, often using chlorine gas with a catalyst like iron(III) chloride, or the reaction of 2,6-dichlorobenzoic acid with chlorinating agents like thionyl chloride or oxalyl chloride. However, these methods can involve harsh conditions and the use of hazardous reagents.
Recent research has focused on developing more sustainable and efficient catalytic systems. One promising approach involves the chlorination of 2,6-dichlorobenzaldehyde (B137635). A patented process describes the use of catalysts such as tetra-substituted ureas, di-substituted ureas, or tertiary amines substituted with lower alkyl groups. google.com This method aims to suppress the formation of by-products, leading to high-purity this compound with high yields. google.com The process is also noted for its easier work-up and the potential for catalyst reuse, which minimizes waste. google.comgoogle.com
Another avenue of research is the exploration of novel catalysts for the cyanation of related dichlorobenzoyl chlorides, which could have implications for the synthesis of this compound derivatives. For instance, high-throughput experimentation has been used to identify effective catalytic systems for the cyanation of 2,3-dichlorobenzoyl chloride, with CuCN being a key cyanide source. acs.org The development of greener solvents and catalysts is a key trend in the broader dichlorobenzoyl chloride isomers market. archivemarketresearch.com
The table below summarizes some of the catalytic approaches being explored for the synthesis of dichlorobenzoyl chlorides and related compounds.
| Catalyst/Reagent System | Starting Material | Key Advantages |
| Tetra-substituted ureas, di-substituted ureas, or tertiary amines | 2,6-Dichlorobenzaldehyde | High purity, high yield, reduced by-products, catalyst reusability google.comgoogle.com |
| CuCN with phase-transfer catalysts (e.g., CTAB) | 2,3-Dichlorobenzoyl chloride | Consistent reactivity, effective cyanation acs.org |
| Iron(III) chloride | Benzoyl chloride | Established industrial method |
| Thionyl chloride or oxalyl chloride | 2,6-Dichlorobenzoic acid | Alternative to direct chlorination |
Novel Applications in Supramolecular Chemistry and Nanotechnology
This compound is finding new applications as a versatile building block in the fields of supramolecular chemistry and nanotechnology. Its reactivity as an acylating agent makes it a valuable tool for constructing complex molecular architectures.
In supramolecular chemistry, this compound is utilized in the synthesis of macrocyclic compounds. For example, it is a key reagent in the modified Yamaguchi macrolactonization, a method used to prepare cyclocholates, which are macrocyclic polyesters of bile acids. nih.gov This reaction, which also employs 4-N,N-dimethylaminopyridine (DMAP), demonstrates the utility of this compound in creating host molecules for molecular recognition studies. nih.gov
The application of this compound extends to the synthesis of functionalized nanoparticles and polymers. While direct applications in nanotechnology are still emerging, the synthesis of derivatives with potential for such uses is an active area of research. For instance, it is used to synthesize 1-acyliridoles, which are valuable in material science. sigmaaldrich.comchemdad.comchemicalbook.com The development of new materials with enhanced properties is a significant driver for the dichlorobenzoyl chloride isomers market. datainsightsmarket.com
The following table highlights some of the emerging applications of this compound in these advanced fields.
| Application Area | Specific Use | Significance |
| Supramolecular Chemistry | Synthesis of cyclocholates via Yamaguchi macrolactonization nih.gov | Creation of macrocyclic host molecules for molecular recognition. |
| Material Science | Preparation of 1-acyliridoles sigmaaldrich.comchemdad.comchemicalbook.com | Development of novel materials with potential applications in various technologies. |
| Nanotechnology | Synthesis of precursors for functional materials uobaghdad.edu.iq | Potential for creating new nanomaterials with tailored properties. |
Integration into Automated Synthesis Platforms and High-Throughput Screening
The integration of this compound into automated synthesis platforms and high-throughput screening (HTS) is accelerating the discovery of new molecules with valuable properties. Automated synthesis allows for the rapid and efficient creation of libraries of compounds derived from this compound, which can then be screened for biological activity or other desired characteristics.
Automated chemical synthesis reactors provide precise control over reaction parameters, which is crucial when working with a reactive compound like this compound. mt.com This technology, combined with HTS, enables the parallel execution of numerous reactions, significantly speeding up the research and development process. acs.org For example, HTS has been employed to identify inhibitors of human aspartate N-acetyltransferase (ANAT) for Canavan disease, with some lead compounds containing a dichlorobenzyl moiety. nih.gov
This compound has been specifically used in substrate activity screening methods for the rapid development of novel substrates and their conversion into non-peptidic inhibitors of cysteine and serine proteases. sigmaaldrich.comchemdad.comchemicalbook.com This highlights its role in early-stage drug discovery, where HTS is a cornerstone technology. The use of automated platforms is becoming more common in both industrial and academic laboratories to optimize reaction conditions and explore a wider chemical space. acs.org
The table below illustrates the role of this compound in modern, high-throughput chemical research.
| Technology | Role of this compound | Impact |
| Automated Synthesis | Reagent for the parallel synthesis of compound libraries mt.comchemrxiv.org | Increased efficiency and speed in generating new chemical entities. |
| High-Throughput Screening (HTS) | Building block for compounds in screening libraries acs.orgnih.gov | Accelerated discovery of molecules with desired biological or material properties. |
| Substrate Activity Screening | Key reagent for developing novel protease inhibitors sigmaaldrich.comchemdad.comchemicalbook.com | Facilitates the rapid identification of potential therapeutic agents. |
Advanced Computational Design of Derivatives with Tuned Reactivity
Advanced computational methods are increasingly being used to design derivatives of this compound with tailored reactivity and specific functionalities. These in silico techniques allow researchers to predict the properties of molecules before they are synthesized, saving time and resources.
Computational studies can model the effects of different substituents on the benzoyl chloride ring system. For example, the electronic properties of substituents on the benzyl (B1604629) ring play a significant role in determining the rate and pathway of oxidation reactions. rsc.org By understanding these relationships, it is possible to design derivatives with enhanced or attenuated reactivity for specific applications.
One area of focus is the conformational analysis of benzoyl chloride derivatives. Computational calculations have shown that the preferred conformation of this compound is perpendicular, in contrast to the planar conformation of unsubstituted benzoyl chloride. researchgate.net This has significant implications for its reactivity, as the loss of conjugation in the perpendicular conformation can influence the stability of reaction intermediates. researchgate.net
Molecular docking and other computational tools are also used to design derivatives with specific biological targets in mind. For example, computational-guided design has been used in the synthesis of Staphylococcus aureus RnpA inhibitors, where dichlorobenzoyl moieties were incorporated into the final compounds. mdpi.com
The following table provides examples of how computational design is being applied to this compound and its derivatives.
| Computational Method | Application | Outcome |
| Conformational Analysis | Predicting the preferred 3D structure of this compound researchgate.net | Understanding the relationship between structure and reactivity. |
| Molecular Docking | Designing inhibitors for specific biological targets mdpi.com | Guiding the synthesis of compounds with potential therapeutic activity. |
| Electronic Structure Calculations | Modeling the effect of substituents on reactivity rsc.org | Enabling the design of derivatives with tuned electronic properties for specific reactions. |
Interdisciplinary Research Integrating this compound into New Fields of Chemical Science
This compound is being integrated into a variety of interdisciplinary research areas, bridging traditional chemical synthesis with fields like medicinal chemistry, agrochemicals, and materials science. Its versatility as a chemical intermediate makes it a valuable tool for creating a wide range of functional molecules.
In medicinal chemistry, this compound is a key intermediate in the synthesis of various biologically active compounds. It is used in the preparation of antimicrobial agents and in the synthesis of non-peptidic inhibitors of proteases, which are important targets in drug discovery. researchgate.net For example, it has been used to synthesize 2,6-dichlorobenzamide (B151250) derivatives that have been evaluated for antimicrobial and disinfectant activity. researchgate.net
In the agrochemical industry, this compound serves as an intermediate in the production of insecticides and herbicides. The presence of the dichloro-substituted phenyl ring can confer enhanced biological activity to the final product.
The field of polymer chemistry also utilizes this compound. It participates in the esterification of (fluoren-9-ylmethoxy)carbonyl (Fmoc)-amino acids to 4-alkoxybenzyl alcohol polystyrene, a process used in solid-phase peptide synthesis. chemdad.comchemicalbook.comsigmaaldrich.com This demonstrates its utility in the creation of complex biomolecules and polymers.
The table below summarizes the interdisciplinary applications of this compound.
| Field of Chemical Science | Specific Application | Significance |
| Medicinal Chemistry | Synthesis of antimicrobial agents and protease inhibitors researchgate.net | Development of new therapeutic agents. |
| Agrochemicals | Intermediate for insecticides and herbicides | Creation of new crop protection products. |
| Polymer Chemistry / Peptide Synthesis | Esterification of amino acids to polymer supports chemdad.comchemicalbook.comsigmaaldrich.com | Facilitating the synthesis of peptides and other polymers. |
| Materials Science | Precursor for high-performance polymers and specialty chemicals datainsightsmarket.com | Driving the development of new materials with advanced properties. |
Q & A
Q. What are the standard synthetic routes for 2,6-dichlorobenzoyl chloride, and how do reaction conditions affect yield?
this compound is typically synthesized via two primary routes:
- Carboxylic acid chlorination : Reacting 2,6-dichlorobenzoic acid with oxalyl chloride in dichloromethane (DCM) under inert atmosphere (N₂), catalyzed by dimethylformamide (DMF). This method yields ~70% under optimized conditions (0–20°C, 2 hours) .
- Aminolysis reactions : Reacting the chloride with amines (e.g., ethylene diamine or isopropyl amine) in ethanolic NaOH to synthesize derivatives like JV1/JV2. This method emphasizes steric hindrance mitigation due to the 2,6-dichloro substitution .
Key considerations : Moisture sensitivity requires anhydrous conditions, and yields depend on stoichiometric ratios of chlorinating agents (e.g., oxalyl chloride) .
Q. What purification and characterization methods are recommended for this compound?
- Purification : Distillation under reduced pressure (15 mmHg, boiling point 130–132°C) or recrystallization from non-polar solvents like hexane .
- Characterization :
Safety note : Use inert gas chromatography systems to avoid hydrolysis during analysis .
Q. What safety protocols are critical when handling this compound?
- PPE : Impervious gloves (e.g., nitrile), sealed goggles, and acid-resistant lab coats. Respirators are required if vapor concentrations exceed thresholds .
- Spill management : Neutralize spills with dry soda ash or calcium carbonate, avoiding water to prevent exothermic hydrolysis .
- Storage : Moisture-sensitive; store under N₂ at room temperature in corrosion-resistant containers (UN3265, Packing Group II) .
Advanced Research Questions
Q. How can steric hindrance from 2,6-dichloro substitution impact reaction design?
The 2,6-dichloro groups create significant steric bulk, which:
- Slows nucleophilic attacks on the carbonyl carbon, requiring elevated temperatures or catalysts (e.g., DMF in acylations) .
- Limits substrate compatibility in Friedel-Crafts reactions; alternative electrophiles (e.g., trifluoromethanesulfonic anhydride) may be needed to activate aromatic rings .
Case study : In synthesizing 1-acylimidazoles, microwave-assisted heating (80°C, 30 min) improved yields by 15% compared to traditional reflux .
Q. How can reaction conditions be optimized for synthesizing Fmoc-amino acid esters?
- Solvent selection : Use anhydrous DCM or THF to minimize hydrolysis.
- Coupling agents : Add this compound dropwise to Fmoc-amino acids in the presence of 4-alkoxybenzyl alcohol polystyrene resin. Optimal molar ratio (1:1.2) ensures >90% esterification .
- Monitoring : Track reaction progress via TLC (Rf shift from 0.3 to 0.7 in ethyl acetate/hexane) .
Q. How should researchers address contradictions in reported biological activities of 2,6-dichlorobenzamide derivatives?
Discrepancies in antimicrobial studies (e.g., JV1/JV2 derivatives) may arise from:
- Assay variability : Differences in microbial strains (Gram-positive vs. Gram-negative) or culture conditions (aerobic vs. anaerobic) .
- Structural modifications : Minor changes in amine substituents (e.g., ethylene diamine vs. isopropyl amine) alter lipophilicity and membrane penetration .
Recommendation : Use standardized CLSI/MIC protocols and include positive controls (e.g., ciprofloxacin) for reproducibility .
Q. What analytical strategies validate the stability of this compound under varying storage conditions?
Q. How can computational modeling predict reactivity in novel this compound derivatives?
- DFT calculations : Use Gaussian09 to model electron density maps. The 2,6-dichloro groups reduce electrophilicity at the carbonyl carbon (partial charge = +0.32 vs. +0.45 in benzoyl chloride) .
- MD simulations : Predict solvation effects in polar aprotic solvents (e.g., DMF stabilizes transition states in aminolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
